N-Butyldiethanolamine

Gas Treating CO2 Capture Amine Scrubbing

Process engineers optimizing amine scrubbing face viscosity/kinetics trade-offs. N-Butyldiethanolamine (BDEA, CAS 102-79-4) provides a differentiated solution: • Lower viscosity vs. MDEA/EDEA reduces pumping energy in CO₂ capture. • Enhanced viscoelasticity in wormlike micelles for EOR and personal care fluids. • Low-odor neutralizing amine (pKa 8.9) for waterborne coatings, minimizing VOC content. Supplied as colorless to pale yellow liquid, ≥98% purity. Standard packaging from 25 mL to bulk IBCs.

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS No. 102-79-4
Cat. No. B085499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyldiethanolamine
CAS102-79-4
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCCCN(CCO)CCO
InChIInChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3
InChIKeyGVNHOISKXMSMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyldiethanolamine (CAS 102-79-4) Technical Data and Supply Chain Considerations


N-Butyldiethanolamine (BDEA, CAS 102-79-4) is a tertiary amine and N-substituted diethanolamine ligand . It is a colorless to pale yellow liquid with a molecular weight of 161.24 g/mol and a density of 0.968 g/cm³ . BDEA serves as a versatile chemical intermediate in diverse applications including gas treating, corrosion inhibition, and coordination chemistry .

N-Butyldiethanolamine: Why Simple Analogue Swaps Lead to Performance Variation


The performance of tertiary alkanolamines is highly sensitive to alkyl chain length. Small changes in the N-alkyl substituent profoundly alter physicochemical properties, including viscosity, basicity, and reactivity, which directly impact key performance indicators in gas treating and formulation applications. As shown in the quantitative evidence below, even a single carbon difference (e.g., methyl vs. ethyl vs. butyl) results in significant changes in CO₂ absorption kinetics and solution viscosity , making direct substitution without empirical validation a high-risk decision for process engineers and formulators.

N-Butyldiethanolamine Comparative Performance Data vs. Key Analogues


CO₂ Absorption Kinetics: BDEA vs. MDEA and PDEA

BDEA exhibits a lower CO₂ absorption rate constant compared to the ethyl analogue, EDEA, and the methyl analogue, MDEA. This quantitative difference defines BDEA's utility in processes where slower kinetics are desired for controlled absorption or where energy penalties for regeneration are a key constraint .

Gas Treating CO2 Capture Amine Scrubbing

Solution Viscosity: BDEA Exhibits Lowest Excess Viscosity Among Diethanolamine Series

BDEA aqueous solutions exhibit the lowest excess viscosity (ηE) among a series of diethanolamines (DEA, MDEA, EDEA, and BDEA) over the temperature range 303.15-323.15 K. The maximum ηE values follow the trend: DEA >> MDEA > EDEA > BDEA .

Physical Properties Viscosity Aqueous Solutions

Wormlike Micelle Rheology: BDEA-Based System Outperforms DEBA Analogue

In a direct comparison of CO₂-responsive wormlike micelles, the system based on BDEA (BDEA-NaOA) demonstrated superior viscosity and viscoelastic properties compared to the analogue based on N,N-diethyl butylamine (DEBA-NaOA). This enhancement is attributed to stronger intermolecular hydrogen bonding enabled by the hydroxyl groups in BDEA .

Surfactants Rheology CO2-Responsive Materials

Coordination Chemistry: BDEA Directs Divergent Metal Cluster Architectures

Using an identical synthetic protocol, BDEA (H₂bda) directs the formation of structurally distinct coordination clusters depending solely on the metal ion (Co(II) vs. Ni(II)). With Co(II), a mixed-valent {Coᴵᴵ₃Coᴵᴵᴵ₂} horseshoe-shaped cluster forms; with Ni(II), a tetrahedral {Niᴵᴵ₄} lacunary cubane cluster forms .

Coordination Chemistry Materials Science Magnetism

Biocidal Activity: BDEA as a Non-Halogenated Preservative Alternative

BDEA is disclosed in patent literature as a biocide effective against a range of microorganisms, offering a potential replacement for conventional halogenated or isothiazolinone-based biocides that face increasing regulatory and consumer pressure .

Biocides Preservatives Green Chemistry

pKa Value: BDEA Basicity Measured at 8.9

The dissociation constant (pKa) of BDEA is reported as 8.9, providing a quantitative measure of its basicity . This value is essential for calculating neutralization requirements in formulation and for understanding its behavior in pH-sensitive applications.

Physicochemical Properties Acid-Base Chemistry Neutralization

N-Butyldiethanolamine: High-Impact Use Cases Backed by Comparative Data


Post-Combustion CO₂ Capture: Optimizing for Viscosity and Kinetics

In amine-based CO₂ scrubbing processes, BDEA's lower solution viscosity and slower reaction kinetics compared to MDEA or EDEA make it a candidate for specific operating regimes. For instance, in a system where minimizing energy for solvent pumping and regeneration is paramount, BDEA's properties could offer a process advantage, provided the lower absorption rate is acceptable for the target CO₂ removal efficiency.

High-Performance Waterborne Polyurethane Coatings

BDEA is used as an internal emulsifier and chain extender in the synthesis of waterborne polyurethane cationomers . Comparative studies show that polyurethane coatings derived from BDEA exhibit different phase structures and surface properties compared to those made with N-methyldiethanolamine. The incorporation of BDEA, particularly when combined with fluorinated diols, can lead to tailored surface free energy values, which are critical for achieving desired hydrophobicity and stain resistance in high-performance coatings .

Design of CO₂-Responsive Viscoelastic Fluids

Formulators developing smart fluids for enhanced oil recovery (EOR) or personal care can leverage the superior rheological performance of BDEA-based wormlike micelles over DEBA-based analogues . The hydrogen-bonding capacity of BDEA's hydroxyl groups creates a stronger, more elastic network, leading to higher viscosity and better viscoelasticity upon CO₂ triggering . This provides a clear formulation strategy for achieving desired rheological profiles with lower active concentrations.

Neutralizing Amine for Low-VOC Architectural Coatings

BDEA's well-defined pKa of 8.9 and its commercial availability as a low-odor additive (e.g., Vantex T™ ) make it a reliable choice for neutralizing acidic components in waterborne paints and coatings. Its specific basicity allows formulators to achieve stable pH while minimizing volatile organic compound (VOC) content, aligning with regulatory trends and market demand for environmentally friendly architectural coatings .

Technical Documentation Hub

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